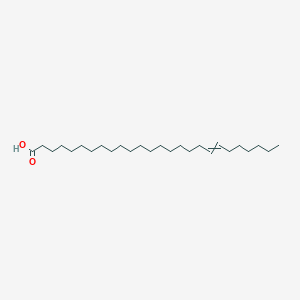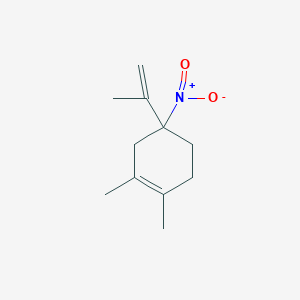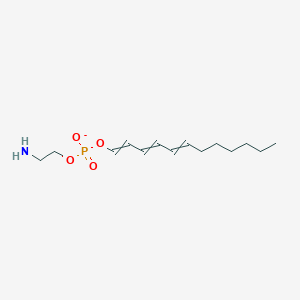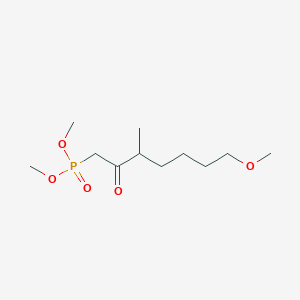
19-Hexacosenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Hexacosenoic acid is a long-chain monounsaturated fatty acid with the molecular formula C26H50O2. It is characterized by a double bond located at the 19th carbon from the carboxyl end. This compound is part of the very long-chain fatty acids group and is found in various natural sources, including certain plant oils and animal fats.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hexacosenoic acid typically involves the elongation of shorter fatty acid chains. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by hydrogenation to introduce the desired double bond at the specific position.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. Techniques such as solvent extraction, distillation, and chromatography are employed to isolate the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxo-derivatives and hydroxy acids.
Reduction: The double bond in this compound can be reduced to form hexacosanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification using alcohols in the presence of sulfuric acid (H2SO4) or amidation using amines.
Major Products:
Oxidation: Hydroxy acids and oxo-derivatives.
Reduction: Hexacosanoic acid.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
19-Hexacosenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 19-Hexacosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a signaling molecule, modulating various biochemical pathways. The specific molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids.
Comparación Con Compuestos Similares
Hexacosanoic acid (Cerotic acid): A saturated fatty acid with a similar chain length but lacking the double bond.
Docosenoic acid: A monounsaturated fatty acid with a shorter chain length.
Uniqueness: 19-Hexacosenoic acid is unique due to its specific double bond position, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where precise molecular characteristics are required.
Propiedades
Número CAS |
59708-79-1 |
|---|---|
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
hexacos-19-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h7-8H,2-6,9-25H2,1H3,(H,27,28) |
Clave InChI |
YWZPXTOREXGTBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)
![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)

![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)


![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)



